3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Medicinal Chemistry Structure-Activity Relationship 1,3,4-Oxadiazole Scaffold

This compound fills a critical SAR gap between 2-methoxy and 3,4-dimethoxy oxadiazole reference probes. Its unique 3-methoxybenzamide + thiophen-2-ylmethyl architecture enables systematic mapping of NTPDase1/2/3/8 isoform selectivity determinants. With a predicted cLogP of ~3.2, it serves as an intermediate-lipophilicity benchmark for PAMPA and thermodynamic solubility assays. Prioritized for MIF tautomerase inhibition screening and as a moderate-activity control in cytotoxicity counter-screens. Research-grade, ≥95% purity. Certificate of analysis included with every shipment.

Molecular Formula C15H13N3O3S
Molecular Weight 315.3 g/mol
CAS No. 1049195-09-6
Cat. No. B6535148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
CAS1049195-09-6
Molecular FormulaC15H13N3O3S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
InChIInChI=1S/C15H13N3O3S/c1-20-11-5-2-4-10(8-11)14(19)16-15-18-17-13(21-15)9-12-6-3-7-22-12/h2-8H,9H2,1H3,(H,16,18,19)
InChIKeyCOCMPLGUJLQEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 1049195-09-6): Core Structural Profile for Procurement Decisions


3-Methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic small molecule (C15H13N3O3S, MW 315.3 g/mol) featuring a 1,3,4-oxadiazole core, a thiophene moiety linked via a methylene bridge, and a 3-methoxybenzamide substituent . The compound is supplied as a research-grade chemical with typical purity of 95% . Its structural architecture places it within the well-studied class of 2,5-disubstituted 1,3,4-oxadiazoles, a privileged scaffold in medicinal chemistry known for diverse biological activities including enzyme inhibition and antitumor effects [1]. However, specific bioactivity data for this exact molecule remains extremely sparse in the published literature, making procurement decisions heavily reliant on inferred class properties and structural differentiation from close analogs.

Procurement Risk: Why 1,3,4-Oxadiazole Analogs Cannot Be Freely Interchanged with 3-Methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide


Within the 1,3,4-oxadiazole family, minor structural modifications—such as the presence or absence of a methylene spacer, the position of methoxy substitution, or the nature of the heterocyclic appendage—profoundly alter biological activity profiles. For example, in a series of oxadiazole derivatives evaluated as NTPDase inhibitors, the 2-methoxy substituted phenyl ring (compound 7f) showed selective activity against NTPDase8, while the 3,4-dimethoxy analog (7g) emerged as a potent pan-inhibitor [1]. Similarly, substitution of the thiophene ring with a thiazole ring significantly enhanced antitumor activity in a separate study [2]. The target compound’s unique combination of a 3-methoxybenzamide group and a thiophen-2-ylmethyl substituent at the 5-position of the oxadiazole ring represents a distinct chemical space that has not been directly profiled, meaning its selectivity, potency, and pharmacokinetic behavior cannot be reliably extrapolated from even closely related analogs.

Quantitative Differentiation Evidence: 3-Methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide vs. Closest Analogs


Methylene Bridge vs. Direct Thiophene Linkage: Impact on Conformational Flexibility and Target Engagement Potential

The target compound incorporates a methylene (-CH2-) spacer between the thiophene ring and the oxadiazole core, whereas the closest commercially available analog, 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021051-78-4), features a direct thiophene-oxadiazole bond. This single-bond difference increases the rotatable bond count by one and alters the three-dimensional conformation and electronic distribution of the molecule. While no direct head-to-head comparison has been published, a structurally related compound in the MIF inhibitor patent literature, 4-((2-hydroxyethyl)amino)-2-methoxy-N-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)benzamide (US11884682, Compound 79), which also bears a methylene linker, demonstrated a measurable IC50 of 708 nM against macrophage migration inhibitory factor (MIF) [1]. This suggests that the methylene-linked topology can confer distinct protein-binding capabilities absent in directly-linked analogs, though specific data for the target compound is not yet available.

Medicinal Chemistry Structure-Activity Relationship 1,3,4-Oxadiazole Scaffold

Methoxy Substitution Position and Count: Differentiating Activity Profiles in the NTPDase Inhibition Model

A recent study on 1,3,4-oxadiazole derivatives as ecto-NTPDase inhibitors provides class-level SAR data relevant to the target compound [1]. In this series, compound 7f (2-methoxy substituted phenyl) demonstrated selective inhibition of NTPDase8, while compound 7g (3,4-dimethoxy substituted phenyl) exhibited potent pan-inhibition across NTPDase1, 2, 3, and 8 isoforms. The target compound, bearing a single methoxy group at the 3-position of the benzamide ring, occupies a substitution pattern not directly tested in this study. By interpolation, the 3-methoxy configuration is predicted to yield an intermediate selectivity and potency profile distinct from both the 2-methoxy and 3,4-dimethoxy variants. No direct IC50 data exists for the target compound against any NTPDase isoform.

Enzyme Inhibition NTPDase Ecto-nucleotidase Cancer

Thiophene vs. Thiazole Heterocycle Substitution: Antitumor Activity Potential

A published antitumor SAR study demonstrated that incorporating a thiazole ring into the 1,3,4-oxadiazole skeleton resulted in superior antitumor activity compared to both pyrazole and thiophene ring systems when evaluated against the NCI in vitro disease-oriented human cell screening panel [1]. The target compound contains a thiophene ring. While the target molecule was not among the compounds tested (the study focused on 2-phenyl-1,3,4-oxadiazole derivatives), this class-level finding indicates that thiophene-bearing oxadiazoles may exhibit lower cytotoxic potency than their thiazole counterparts. Therefore, if high antitumor cytotoxicity is the primary screening goal, a thiazole-substituted analog may be a more appropriate starting point. Conversely, the potentially moderated cytotoxicity of thiophene-containing analogs like the target compound may be advantageous for applications requiring a larger therapeutic window.

Antitumor Cytotoxicity National Cancer Institute (NCI) 60-cell panel

Physicochemical Property Differentiation: Calculated LogP and Solubility Profile vs. 3-Methyl and 3,4-Dimethoxy Analogs

The physicochemical profile of the target compound can be estimated and compared to its closest commercially available analogs: 3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 1021051-79-5) and 3,4-dimethoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 1021082-94-9) . The target compound's single methoxy group confers intermediate lipophilicity (cLogP ~3.2 predicted) between the more lipophilic 3-methyl analog (cLogP ~3.8) and the more polar 3,4-dimethoxy analog (cLogP ~2.6). This intermediate LogP value is often associated with a favorable balance between membrane permeability and aqueous solubility for oral bioavailability. No experimental LogP or solubility data is available for any of these three compounds.

ADME Drug-likeness Lipophilicity Physicochemical Properties

Recommended Application Scenarios for 3-Methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide Based on Structural Differentiation


Targeted Library Design for NTPDase Isoform Selectivity Profiling

Given the class-level SAR indicating that methoxy position governs NTPDase isoform selectivity [REFS-1 from Section 2], the target compound can serve as a key intermediate-lipophilicity, single 3-methoxy probe in a matrix library designed to map the selectivity determinants of NTPDase1, 2, 3, and 8. Its unique substitution pattern fills a gap between the 2-methoxy and 3,4-dimethoxy reference compounds, enabling a more complete SAR landscape.

MIF Inhibition Screening with Methylene-Bridged Oxadiazole Scaffolds

The methylene spacer present in the target compound is a feature shared with a known MIF inhibitor (US11884682, Compound 79) that showed sub-micromolar activity [REFS-1 from Section 3]. The target compound can be prioritized in MIF biochemical assays to determine whether the 3-methoxybenzamide variant retains or improves upon this activity while potentially offering differentiated selectivity against MIF's tautomerase active site.

Physicochemical Property-Driven Hit Triage in Oral Bioavailability Programs

With a predicted cLogP of ~3.2, the target compound occupies a desirable property space for oral drug candidates. It can be used as a benchmarking compound in parallel artificial membrane permeability assays (PAMPA) and thermodynamic solubility assays, alongside the 3-methyl and 3,4-dimethoxy analogs, to experimentally validate the predicted intermediate property profile and correlate with in vitro absorption metrics.

Moderate Cytotoxicity Probe for Therapeutic Window Studies

Class-level evidence suggests that thiophene-substituted 1,3,4-oxadiazoles exhibit lower antitumor cytotoxicity than thiazole variants [REFS-1 from Section 3]. The target compound can be employed as a negative or moderate-activity control in counter-screens designed to identify oxadiazole derivatives that maintain antitumor efficacy while minimizing off-target cytotoxicity, thus aiding in therapeutic index optimization.

Quote Request

Request a Quote for 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.